molecular formula C30H29IN2O6 B1148653 5/'-O-(4,4/'-DiMethyltrityl)-5-iodouridine CAS No. 158728-68-8

5/'-O-(4,4/'-DiMethyltrityl)-5-iodouridine

Cat. No.: B1148653
CAS No.: 158728-68-8
M. Wt: 640.46553
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Description

Contextualization within Nucleoside Chemistry

5'-O-(4,4'-DiMethyltrityl)-5-iodouridine is a synthetically modified nucleoside, a fundamental component in the chemical synthesis of nucleic acids. In its natural state, a nucleoside consists of a nucleobase linked to a sugar molecule, either ribose or deoxyribose. This particular compound is a derivative of uridine (B1682114), a pyrimidine (B1678525) nucleoside found in RNA. researchgate.netnih.gov The modifications present in 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine—the iodine atom at the 5-position of the uracil (B121893) base and the dimethoxytrityl group at the 5'-hydroxyl position of the ribose sugar—are not naturally occurring but are introduced to facilitate specific applications in biochemical and biomedical research. cymitquimica.com

The presence of these modifications allows for its use as a building block in the automated chemical synthesis of customized sequences of RNA and DNA. cymitquimica.comaragen.com The iodine atom provides a site for further chemical reactions, while the dimethoxytrityl group serves as a temporary shield for the reactive 5'-hydroxyl group during the synthesis process. cymitquimica.com

Physicochemical Properties of 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine

PropertyValue
Molecular Formula C₃₀H₂₉IN₂O₆
Molecular Weight 640.5 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-5-[[bis(4-methylphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Appearance White to off-white or faint yellow powder
Purity ≥ 98% (HPLC)
Storage Conditions 2 - 8 °C, in a tightly closed container

The data in this table was sourced from PubChem and commercial supplier information. twistbioscience.comnih.gov

Significance of 5-Halogenated Uridine Derivatives in Molecular Probes

The introduction of a halogen atom at the 5-position of the pyrimidine ring of uridine creates a derivative with unique properties that are valuable for creating molecular probes. nih.govnih.gov These probes are instrumental in studying the structure and function of nucleic acids and their interactions with other molecules, particularly proteins. nih.govnih.gov

One of the most significant applications of 5-iodouracil-substituted nucleic acids is in photocrosslinking studies. nih.gov When incorporated into RNA or DNA, the 5-iodouracil (B140508) can be specifically activated by long-wavelength ultraviolet light. nih.gov This activation leads to the formation of a covalent bond with nearby amino acid residues of a protein that is in close contact with the nucleic acid. This process allows researchers to identify the precise sites of interaction between nucleic acids and proteins, providing critical insights into the architecture of nucleoprotein complexes. nih.gov

Furthermore, halogenated pyrimidines, including 5-iododeoxyuridine, have been investigated for their potential as radiosensitizers in cancer therapy. researchgate.netnih.gov When incorporated into the DNA of tumor cells, these compounds can enhance the cell-killing effects of radiation therapy. nih.gov While this application falls outside the direct use as a molecular probe for studying biochemical interactions, it highlights the broader significance of 5-halogenated pyrimidines in biomedical research.

Role of the 4,4'-Dimethoxytrityl Protecting Group in Oligonucleotide Synthesis Methodologies

The 4,4'-dimethoxytrityl (DMT) group is a crucial component in the modern chemical synthesis of oligonucleotides, particularly in the widely used phosphoramidite (B1245037) method. journalirjpac.comeurofinsgenomics.comwikipedia.org Its primary function is to act as a temporary protecting group for the 5'-hydroxyl group of the nucleoside. researchgate.netjournalirjpac.com This protection is essential to prevent unwanted side reactions at the 5'-hydroxyl group during the step-wise addition of nucleotide monomers to the growing oligonucleotide chain. journalirjpac.comwikipedia.org

The synthesis of oligonucleotides occurs in a cyclic manner on a solid support. eurofinsgenomics.com Each cycle involves four main steps:

Detritylation: The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved using a mild acid like trichloroacetic acid or dichloroacetic acid in an anhydrous solvent. The removal of the DMT group exposes a reactive hydroxyl group, ready for the next coupling step. eurofinsgenomics.comwikipedia.org The DMT cation that is released has a characteristic orange color, which can be quantified to monitor the efficiency of each coupling cycle. researchgate.neteurofinsgenomics.com

Coupling: The next nucleoside, in the form of a phosphoramidite with its own 5'-DMT group, is added along with an activator. The free 5'-hydroxyl group of the support-bound nucleoside attacks the phosphoramidite, forming a phosphite (B83602) triester linkage. eurofinsgenomics.com

Capping: To prevent the elongation of any chains that failed to react in the coupling step, a capping step is performed. This typically involves acetylation of the unreacted 5'-hydroxyl groups, rendering them inert to further reactions. eurofinsgenomics.com

Oxidation: The unstable phosphite triester linkage is then oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, such as an iodine solution. eurofinsgenomics.com

This cycle is repeated until the desired oligonucleotide sequence is synthesized. The bulky nature of the DMT group contributes to its selectivity for the more sterically accessible 5'-primary hydroxyl group over other hydroxyl groups on the sugar. journalirjpac.com At the end of the entire synthesis, all protecting groups, including the DMT group on the final nucleoside, are removed to yield the final, functional oligonucleotide. eurofinsgenomics.com

Properties

CAS No.

158728-68-8

Molecular Formula

C30H29IN2O6

Molecular Weight

640.46553

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 O 4,4 Dimethyltrityl 5 Iodouridine

Precursor Synthesis: Iodination of Uridine (B1682114) and 2'-Deoxyuridine (B118206)

The initial and critical step in synthesizing the target compound is the introduction of an iodine atom at the C5 position of the pyrimidine (B1678525) ring of uridine or its deoxy counterpart, 2'-deoxyuridine. This transformation yields 5-iodouridine (B31010) and 5-iodo-2'-deoxyuridine, which are essential precursors. nih.gov

Historically, the electrophilic iodination of pyrimidines has been achieved using methods that, while effective, often rely on harsh and toxic reagents. nih.gov These classical protocols typically involve electrophilic aromatic substitution, but the weak reactivity of iodine necessitates the use of strong oxidative agents or acidic conditions to generate a more potent iodinating species (I+). nih.govmdpi.com

Common reagents and conditions used in classical iodination include:

Molecular Iodine with Oxidizing Acids: Combinations of molecular iodine (I₂) with strong acids like nitric acid or sulfuric acid are frequently employed. nih.gov These conditions promote the formation of the electrophilic iodine species required for the reaction.

Metal-Catalyzed Iodination: In some protocols, metal salts are used to facilitate the iodination process. rsc.org

Methyltriphenoxyphosphonium Iodide: This reagent has been successfully used for the specific iodination of the primary hydroxyl groups of nucleosides. acs.org

These methods, though foundational, often present challenges related to reagent toxicity, difficult purification, and the generation of hazardous waste. nih.govmdpi.com

In response to the environmental and safety concerns associated with classical methods, significant research has focused on developing greener, more sustainable alternatives for nucleoside halogenation. nih.govacsgcipr.org These modern approaches prioritize milder reaction conditions, reduced waste, and the avoidance of toxic substances. mdpi.com

A notable green method is the use of solvent-free mechanochemistry . nih.gov This technique involves the mechanical grinding of solid reactants, eliminating the need for hazardous solvents. One such protocol utilizes solid iodine and silver nitrate (B79036) (AgNO₃) as the electrophilic iodinating reagent. nih.govmdpi.com The advantages of this approach are numerous, including significantly shorter reaction times (20–30 minutes), high product yields (70–98%), and a simplified setup. nih.gov

The iodination of uridine and 2'-deoxyuridine via this mechanochemical method demonstrates its efficacy. Under optimized conditions, the reactions yield 5-iodo-uridine (5I-rU) and 5-iodo-2'-deoxyuridine (5I-dU) at 83% and 86%, respectively. nih.gov

ReactantMethodReagentsYieldReference
Uridine (rU)MechanochemistryI₂, AgNO₃83% nih.gov
2'-Deoxyuridine (dU)MechanochemistryI₂, AgNO₃86% nih.gov

This solvent-free approach represents a significant advancement, contributing to the development of more environmentally benign pathways for producing crucial drug candidates and intermediates. nih.gov

Selective Protection Strategies for 5'-Hydroxyl Functionalization

With the 5-iodo-substituted nucleoside in hand, the next crucial step is the selective protection of the 5'-hydroxyl group. This is necessary to prevent its participation in subsequent reactions, such as phosphoramidite (B1245037) synthesis, thereby directing chemical transformations to other sites on the molecule. sigmaaldrich.comacs.org The 4,4'-dimethoxytrityl (DMT) group is the industry standard for this purpose. umich.eduwikipedia.org

The remarkable specificity of the DMT group for the 5'-hydroxyl (-OH) position is a cornerstone of automated oligonucleotide synthesis. sigmaaldrich.comumich.edu This selectivity arises from several key factors:

Steric Hindrance: The DMT group is exceptionally large and bulky. This steric hindrance makes it preferentially react with the primary 5'-hydroxyl group, which is more sterically accessible and exposed compared to the secondary hydroxyl groups (2'-OH and 3'-OH) on the ribose or deoxyribose sugar. researchgate.net

Reaction Mechanism: The protection reaction typically follows an SN1-type mechanism. The reaction of 4,4'-dimethoxytrityl chloride (DMT-Cl) with the nucleoside proceeds through the formation of a highly stable DMT carbocation. This cation is stabilized by the electron-donating methoxy (B1213986) groups on its phenyl rings. sigmaaldrich.com Primary alcohols, like the 5'-OH of a nucleoside, are generally less reactive than secondary alcohols in SN1 reactions, but the steric accessibility of the 5'-OH makes it the favored site of attack. researchgate.net

This combination of steric and electronic properties allows for the highly regioselective and high-yield introduction of the DMT protecting group at the 5'-position. umich.edu

The introduction of the DMT group is a well-established procedure, but its efficiency can be optimized to ensure high yields and purity, which is particularly crucial for large-scale synthesis. nih.gov The standard protocol involves reacting the nucleoside (e.g., 5-iodouridine) with 4,4'-dimethoxytrityl chloride (DMT-Cl) in a dry pyridine (B92270) solvent. acs.org

Optimization strategies often focus on:

Reagent Stoichiometry: Using a slight excess of DMT-Cl can drive the reaction to completion. acs.org

Reaction Time and Temperature: Stirring the reaction mixture at room temperature overnight is a common practice to ensure complete conversion. acs.org

Workup Procedure: After the reaction, quenching with methanol (B129727) and subsequent purification, typically by silica (B1680970) gel column chromatography, are performed to isolate the pure 5'-O-DMT protected nucleoside. acs.org

Efficient processes have been developed and scaled up to multikilogram quantities for the synthesis of related protected nucleosides, demonstrating the robustness and scalability of this protection strategy. nih.gov

Further Chemical Transformations and Conjugations

Once 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine is synthesized, it becomes a valuable building block for a wide array of subsequent chemical modifications. The presence of the iodine atom at the C5 position and the protected 5'-hydroxyl group allows for specific and controlled chemical transformations.

The 5-iodo functional group is particularly useful as it serves as a precursor for various functional group transformations and cross-coupling reactions. nih.gov This allows for the introduction of a diverse range of functionalities at the C5 position of the pyrimidine ring, which can be used to modulate the biological properties of the resulting nucleoside or oligonucleotide.

A primary application of 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine is in the synthesis of modified oligonucleotides. cymitquimica.com To be incorporated into a growing DNA or RNA chain using automated solid-phase synthesis, the protected nucleoside must be converted into a phosphoramidite derivative. acs.org This is typically achieved by reacting the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. acs.org

The resulting 5'-O-DMT-5-iodouridine-3'-phosphoramidite is a key reagent for introducing 5-iodouridine units at specific sites within a synthetic oligonucleotide sequence. acs.orgbiosyn.com These modified oligonucleotides are used in various research applications, including crystallography studies and cross-linking experiments, to probe nucleic acid structure and function. biosyn.com

Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position

The carbon-iodine bond at the 5-position of the uracil (B121893) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. This has enabled the introduction of a vast array of functional groups, leading to the development of novel therapeutic and diagnostic agents.

Heck Coupling Reactions of 5-Iodouridine

The Heck reaction, which forms a new carbon-carbon bond between an unsaturated halide and an alkene, has been successfully applied to 5-iodouridine derivatives. wikipedia.orgorganic-chemistry.org These reactions are typically carried out in the presence of a palladium catalyst and a base. wikipedia.org Studies have demonstrated that palladium-catalyzed Heck couplings between 5-iodouridine and various alkenes can be performed in aqueous media under phosphine-free conditions, yielding the desired products in high yields. researchgate.net In these cases, triethylamine (B128534) can serve both as a base and in the generation of the active catalyst species. researchgate.net The reaction is highly stereoselective, producing the (E)-isomer of the resulting 5-substituted uridine derivative. researchgate.net This methodology has been utilized in the synthesis of compounds like (E)-5-(2-carboxyvinyl)uridine. researchgate.net

Table 1: Heck Coupling Reaction of 5-Iodouridine Derivatives

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
5-IodouridineAlkenesPd(OAc)₂TriethylamineAqueous media5-AlkenyluridineHigh researchgate.net
5-Iodouridine-5'-triphosphatesAllylaminePalladium catalystNot specifiedNot specified(E)-5-Aminoallyl-uridine-5'-triphosphateGood researchgate.net
Arylation and Alkynylation Methodologies

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. wikipedia.org In the context of 5-iodouridine, Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 5-position. griffith.edu.auresearchgate.net These reactions can be performed under microwave-assisted, ligand-free conditions using a palladium catalyst and a base like potassium phosphate (B84403). griffith.edu.au A solid-supported 5-iodouridine derivative has been shown to undergo successful Suzuki-Miyaura cross-coupling with a variety of aryl/heteroarylboronic acids. griffith.edu.au

Sonogashira Coupling: The Sonogashira reaction provides a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This methodology has been efficiently used for the alkynylation of 5-iodouridine derivatives. For instance, the palladium-catalyzed Sonogashira coupling of 5-iodouridine-5'-triphosphates with propargylamine (B41283) is highly chemoselective and produces 5-aminopropargyl-uridine-5'-triphosphates in good yields and high purity. researchgate.netnih.gov This method is advantageous as it often does not require protection and deprotection steps. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. jk-sci.com While less common than Suzuki or Sonogashira couplings for modifying nucleosides due to the toxicity of organotin reagents, it remains a viable option for introducing specific organic moieties at the 5-position of iodouridine. organic-chemistry.orgresearchgate.net

Table 2: Arylation and Alkynylation of 5-Iodouridine

Reaction TypeReactant 1Reactant 2Catalyst SystemProductReference
Suzuki-Miyaura5-Iodouridine derivativeAryl/heteroarylboronic acidsPd(dppf)Cl₂ ⋅ CH₂Cl₂ / K₃PO₄5-Aryl/heteroaryl uridine derivatives griffith.edu.au
Sonogashira5-Iodouridine-5'-triphosphatesPropargylaminePalladium catalyst5-Aminopropargyl-uridine-5'-triphosphates researchgate.netnih.gov
Stille5-IodotriazoleOrganotin reagentsPalladium catalystSubstituted triazole researchgate.net

Derivatization at the 2'- and 3'-Positions

The 2'- and 3'-hydroxyl groups of the ribose moiety in 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine are key sites for chemical modification. These positions can be acylated using various acyl chlorides in the presence of a base like pyridine. nih.govnih.gov For example, treatment with lauroyl chloride or myristoyl chloride can introduce long-chain fatty acids at these positions. nih.gov It is also possible to introduce bulky groups like the trityl group. nih.gov These modifications can significantly alter the lipophilicity and biological activity of the resulting nucleoside analogues. nih.gov Chemical derivatization strategies have been developed to add easily ionizable groups to uridine modifications, which can significantly increase detection sensitivities in mass spectrometry analysis. acs.org

Phosphoramidite Synthesis from 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine

The conversion of 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine into a phosphoramidite is a crucial step for its incorporation into synthetic oligonucleotides using automated solid-phase synthesis. wikipedia.org This process typically involves the reaction of the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine. nih.gov The resulting 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite) is a stable building block that can be used in the standard phosphoramidite cycle of oligonucleotide synthesis. atdbio.comchemrxiv.org This cycle involves sequential coupling, capping, oxidation, and detritylation steps to build the desired oligonucleotide sequence. atdbio.com

Conversion to 5-Iodouridine Triphosphate

The synthesis of 5-iodouridine triphosphate (5-Iodo-UTP) from its protected precursor is essential for various biochemical and molecular biology applications. One common method for the synthesis of nucleoside-5'-triphosphates involves a one-pot reaction starting from the unprotected nucleoside. rsc.org A more traditional approach involves the phosphorylation of the 5'-hydroxyl group. A common route to synthesize nucleoside triphosphates is the Yoshikawa procedure, which utilizes a phosphorylating agent like phosphorus oxychloride in a trimethyl phosphate solvent. Another method involves the use of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one followed by reaction with pyrophosphate and subsequent oxidation. sci-hub.se For a precursor like 5'-O-(4,4'-DiMethyltrityl)-5-iodouridine, the DMT group must first be removed under acidic conditions to free the 5'-hydroxyl group for phosphorylation. The resulting 5-iodouridine can then be converted to its 5'-monophosphate, which is subsequently phosphorylated to the diphosphate (B83284) and finally to the triphosphate using enzymatic or chemical methods. mdpi.com For instance, the synthesis of 5-(3-aminoallyl)-uridine-5'-O-triphosphate (AA-UTP) starts from the corresponding nucleoside triphosphate. nih.gov A phosphoramidate (B1195095) analog of 5-iodo-2',5'-dideoxyuridine 5'-triphosphate has also been synthesized. nih.gov

Applications in Oligonucleotide Synthesis and Nucleic Acid Engineering

Utilization as a Phosphoramidite (B1245037) Building Block

The conversion of 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine into its 3'-O-phosphoramidite derivative is the key step that allows its use in automated oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMT) group at the 5' position is a standard acid-labile protecting group, essential for the sequential and controlled addition of nucleotides onto a growing chain.

The 5-iodouridine (B31010) phosphoramidite, derived from 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine, is fully compatible with standard automated solid-phase oligonucleotide synthesis protocols. acs.orgmdpi.com This process, known as phosphoramidite chemistry, involves a four-step cycle that is repeated for each nucleotide added to the sequence.

The cycle consists of:

Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support, exposing a reactive hydroxyl group.

Coupling: The 5-iodouridine phosphoramidite, activated by a reagent such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is coupled to the newly exposed 5'-hydroxyl group. nih.gov

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

This automated, stepwise process allows for the precise placement of the 5-iodouridine modification at any desired position within a DNA or RNA oligonucleotide sequence. acs.org

The incorporation of modified nucleotides must proceed with high efficiency to ensure the synthesis of full-length, correct sequences. Research has shown that the phosphoramidite of 5-iodouridine can be incorporated into RNA oligonucleotides with high coupling efficiencies, often exceeding 98%. acs.orgmdpi.com In some cases, the coupling time may be extended to ensure optimal reaction, a common adjustment for modified phosphoramidites. mdpi.comamazonaws.com

ParameterFindingSource(s)
Coupling Efficiency >98% for 5-iodouridine phosphoramidite in RNA synthesis. acs.orgmdpi.com
Miscoding Potential Halogenated pyrimidines (e.g., 5-BrdU) can cause A-T to G-C transitions by mispairing with guanine. nih.govresearchgate.net

Development of Chemically Modified Oligonucleotides

The use of 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine as a phosphoramidite precursor allows for the routine synthesis of DNA and RNA molecules containing one or more 5-iodouridine residues at predetermined locations. nih.gov This precise control is essential for applications that rely on the specific placement of the modification. For instance, these modified oligonucleotides are widely used in structural biology and for studying nucleic acid-protein interactions. genelink.com The heavy iodine atom is particularly useful in X-ray crystallography for solving the phase problem via multi-wavelength anomalous dispersion (MAD) phasing, which simplifies structure determination. genelink.com

Aptamers are short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. Introducing chemical modifications like 5-iodouridine can enhance their functional properties. A key application is the development of "photo-aptamers." genelink.com The carbon-iodine bond in 5-iodouridine is photo-labile, meaning it can be cleaved by UV light. This property is exploited to create covalent cross-links between the aptamer and its target molecule, such as a protein. genelink.com This cross-linking provides a permanent bond, which is valuable for identifying the precise binding site and for creating highly stable aptamer-target complexes for diagnostic or therapeutic purposes.

Aptamer ModificationApplicationMechanismSource(s)
5-Iodouridine Photo-aptamersUV irradiation induces cleavage of the C-I bond, leading to the formation of a covalent cross-link with amino acid residues in the target protein. genelink.com

Engineering of Nucleic Acid Structures for Research Purposes

The field of DNA and RNA nanotechnology leverages the predictable base-pairing of nucleic acids to construct complex, self-assembling nanoscale structures. nih.govnih.gov These engineered structures can serve as scaffolds for organizing other molecules, as molecular machines, or as programmable circuits. nih.govyoutube.com

The site-specific incorporation of 5-iodouridine using its 5'-O-DMT protected phosphoramidite precursor provides a powerful tool for this engineering work. The modification can be used in several ways:

Structural Stabilization: The photo-crosslinking ability of 5-iodouridine can be used to covalently "lock" different parts of a nucleic acid nanostructure together, enhancing its thermal and mechanical stability. elsevierpure.com

Crystallographic Analysis: As in simpler oligonucleotides, the heavy iodine atom can facilitate the structural determination of complex DNA or RNA origami and other nanostructures by X-ray crystallography. genelink.com

Functionalization: The iodine can be replaced through post-synthetic modifications, such as Suzuki cross-coupling reactions, allowing for the attachment of other functional groups like fluorophores or molecular probes at specific points on the nanostructure. nih.gov

This ability to precisely modify and stabilize complex nucleic acid architectures is crucial for advancing their application in fields ranging from materials science to synthetic biology. nih.gov

Construction of Nucleic Acid Constructs for Structural Elucidation

The precise three-dimensional structure of nucleic acids is fundamental to understanding their biological functions. 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine plays a crucial role in the generation of nucleic acid constructs specifically designed for structural analysis by X-ray crystallography. The introduction of a heavy atom, such as iodine, into a nucleic acid sequence can significantly aid in solving the phase problem, a major hurdle in determining macromolecular structures from diffraction data. nih.govnumberanalytics.comnumberanalytics.com

The iodine atom in 5-iodouridine is an effective anomalous scatterer of X-rays. springernature.com By incorporating this modified nucleoside into a DNA or RNA strand, researchers can create heavy-atom derivatives of the nucleic acid. The differences in the diffraction patterns between the native and the heavy-atom-containing crystals allow for the determination of the phases of the diffracted X-rays, which is essential for calculating an electron density map and ultimately solving the structure. nih.govnumberanalytics.com

A notable example of this application is in the structural determination of large RNA molecules. For instance, in the study of the 160-nucleotide P4-P6 domain of the Tetrahymena group I intron, a two-piece RNA system was engineered. The larger segment was produced by in vitro transcription, while a smaller, synthetically prepared fragment containing 5-iodouridine was annealed to it. This approach led to the successful generation of useful heavy-atom derivatives, enabling the determination of the iodine atom positions and the calculation of an interpretable electron density map. nih.gov

Table 1: Application of 5-Iodouridine in X-ray Crystallography

Application Technique Purpose of 5-Iodouridine Key Finding Reference
Structural Elucidation of Large RNAs X-ray Crystallography Creation of heavy-atom derivatives to solve the phase problem. Enabled the calculation of an interpretable electron density map of the Tetrahymena intron P4-P6 domain. nih.gov

Assembly of Bioorthogonal Chemistry Constructs

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The 5-iodo-substituent on the uridine (B1682114) base, made accessible for synthesis by its 5'-DMT protected form, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile platform for the post-synthetic modification of oligonucleotides with a wide array of functional moieties, effectively creating bioorthogonal chemistry constructs. nih.govox.ac.uk

The most prominent of these reactions are the Sonogashira, Suzuki-Miyaura, and Stille couplings. These methods allow for the attachment of molecules such as fluorescent dyes, quenchers, biotin (B1667282) tags, and other reporter groups to specific sites within a DNA or RNA strand. nih.govnih.govnih.gov This capability is crucial for a multitude of applications, including the study of nucleic acid dynamics, interactions with other molecules, and cellular imaging.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne to the 5-iodouridine residue, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst. It is a highly efficient method for introducing alkyne-containing groups, which can then be further functionalized using "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs the 5-iodouridine with a boronic acid or ester. It has been successfully employed for the on-column functionalization of oligonucleotides and for post-transcriptional labeling of RNA. ox.ac.uknih.govnih.gov This method is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. nih.govox.ac.uk Researchers have used this reaction to install a variety of biophysical reporters, including fluorogenic environment-sensitive nucleosides and affinity tags. nih.govnih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on 5-Iodouridine-Containing Oligonucleotides

Coupling Reaction Reactants with 5-Iodouridine Catalyst System (Typical) Attached Functionalities Reference
Sonogashira Terminal Alkynes Pd(PPh₃)₄ / CuI Fluorophores, Biotin, Probes for click chemistry nih.govresearchgate.net
Suzuki-Miyaura Boronic Acids/Esters Pd(OAc)₂ / Water-soluble phosphine (B1218219) ligands Fluorescent tags, Affinity probes, Phenyl groups nih.govox.ac.uknih.govnih.gov

| Stille | Organostannanes | Pd(PPh₃)₄ | Various organic moieties | |

These bioorthogonal ligation strategies have significantly expanded the toolbox for nucleic acid engineering, enabling the creation of sophisticated molecular probes and therapeutic agents. The ability to introduce a wide range of chemical functionalities into oligonucleotides with high precision opens up new avenues for research in chemical biology, diagnostics, and nanotechnology.

Mechanistic Investigations and Advanced Research Applications

Photo-Cross-Linking Studies of Nucleic Acid-Protein Complexes

Photo-cross-linking is a powerful technique to "freeze" the transient interactions between nucleic acids and their binding proteins, allowing for their detailed characterization. The incorporation of 5-iodouridine (B31010), facilitated by its DMT-protected precursor, into synthetic oligonucleotides has become a cornerstone of this approach.

Elucidation of Nucleic Acid-Binding Protein Interactions

The strategic substitution of thymidine (B127349) or uridine (B1682114) with 5-iodouridine in a synthetic oligonucleotide allows researchers to pinpoint the binding sites of proteins on a specific nucleic acid sequence. When a protein binds to the modified oligonucleotide, the 5-iodouracil (B140508) residue is brought into close proximity with the amino acid side chains at the binding interface. Subsequent irradiation with near-UV light triggers the formation of the uracilyl radical, which then reacts with a nearby amino acid, forming a stable, covalent cross-link between the nucleic acid and the protein.

This method has been successfully employed to investigate a variety of nucleic acid-protein interactions. For instance, it has been used to study the interaction between RNA aptamers and the HIV-1 Rev protein, demonstrating the value of this photo-cross-linking methodology in understanding how these molecules recognize each other. glenresearch.com The high efficiency and specificity of this technique, with cross-linking yields reported to be as high as 70-94% of the bound nucleic acid, make it an invaluable tool for identifying direct molecular contacts in nucleoprotein complexes. nih.gov

Site-Specific Adduct Formation and Characterization

The covalent bond formed between the 5-iodouridine and an amino acid residue is known as a site-specific adduct. The identification of the cross-linked amino acid(s) provides high-resolution information about the protein's binding interface. Following the photo-cross-linking reaction, the nucleic acid-protein complex is typically subjected to enzymatic digestion to break down both the nucleic acid and the protein into smaller fragments. The resulting adduct, consisting of the modified uracil (B121893) base linked to a short peptide, can then be isolated and analyzed using techniques such as mass spectrometry. This analysis reveals the identity of the cross-linked amino acid, thereby mapping the precise location of interaction on the protein.

For example, studies using 5-iodouridine-substituted RNA have successfully identified specific tyrosine residues in the N-terminal RNA binding domain of the human U1A snRNP protein as the site of cross-linking. glenresearch.com This level of detail is crucial for building accurate models of nucleoprotein complexes and understanding the chemical basis of their interaction.

Nucleic Acid-Protein ComplexCross-linking AgentAmino Acid AdductResearch Focus
RNA hairpin - Bacteriophage R17 coat protein5-IodouridineNot specifiedDemonstrating efficiency and specificity of lower energy UV irradiation. glenresearch.com
RNA aptamer - HIV-1 Rev protein5-Iodouridine triphosphateNot specifiedElucidating aptamer-protein interaction. glenresearch.com
iodo-uridine-RNA hairpin - Human U1A N-terminal RNA binding domain5-IodouridineTyrosine 13Identifying single-site cross-linking in the β1 strand. glenresearch.com
cisplatin-modified DNA - HMG-domain proteins5-Iodouridine (as additional agent)Not specifiedInvestigating if it increases photo-cross-linking yield (did not in this case). nih.gov

Probing Nucleic Acid Structure and Dynamics

Beyond identifying protein binding sites, 5-iodouridine serves as a versatile probe for investigating the higher-order structure and dynamic behavior of nucleic acids, particularly RNA.

Use as a Chemical Probe in RNA-Protein Interactions

The incorporation of 5-iodouridine into RNA molecules provides a powerful tool for probing the structural consequences of protein binding. The photoreactivity of the iodouracil (B1258811) base is sensitive to its local environment. Changes in the efficiency or products of the photoreaction upon protein binding can indicate conformational changes in the RNA. For example, a decrease in photoreactivity might suggest that the 5-iodouracil residue is shielded from the solvent or held in a rigid conformation within the protein-RNA interface. Conversely, an increase in reactivity could indicate a protein-induced conformational change that exposes the residue. This approach allows for the mapping of protein-induced structural rearrangements in RNA.

Investigations into RNA Folding and Localization

The study of RNA folding, the process by which an RNA molecule acquires its functional three-dimensional shape, can be facilitated by the use of 5-iodouridine. By placing the photoreactive nucleoside at specific positions within an RNA sequence, researchers can initiate cross-linking at different stages of the folding pathway. The resulting cross-links provide distance constraints that help to elucidate the transient and stable tertiary interactions that define the RNA's architecture.

Furthermore, iodinated RNA has been instrumental in studies of gene localization. nih.gov By incorporating a radioactive isotope of iodine, such as ¹²⁵I, into RNA probes, researchers can visualize the location of specific genes within cells using autoradiography. nih.gov This technique has been successfully used to map the genes coding for 5S ribosomal RNA in Drosophila. nih.gov The high specific activity achievable with iodination allows for significantly shorter exposure times compared to traditional methods using tritiated RNA. nih.gov

Application AreaTechniqueKey FindingReference
RNA FoldingPhoto-cross-linking with 5-iodouridineProvides distance constraints to model RNA tertiary structure. nih.gov
Gene LocalizationAutoradiography with ¹²⁵I-labeled RNAEnabled localization of 5S ribosomal RNA genes in Drosophila. nih.gov nih.gov
Nucleic Acid ConformationPhotoreactivity analysis of 5-iodouracil-containing telomeric DNAPhotoreactivity depends on quadruplex conformation (parallel vs. antiparallel). nih.gov nih.gov

Mechanistic Studies of 5-Iodouridine Analogues in Biological Systems

Iodinated nucleosides have been explored as inhibitors of various enzymes due to their ability to mimic natural nucleosides while introducing unique steric and electronic properties. The iodine atom can influence binding affinity and reactivity within an enzyme's active site.

For instance, analogues of 5-iodotubercidin (B1582133) have been identified as highly potent inhibitors of human adenosine (B11128) kinase (AK), with IC50 values in the nanomolar range. nih.gov In other research, 2',3'-O-isopropylidene-5-iodouridine, a modified version of 5-iodouridine, has demonstrated significant anti-HIV-1 activity. nih.govnih.gov This compound was found to be more effective at suppressing HIV-1 replication compared to Azidothymidine (AZT) at high non-toxic concentrations. nih.gov These studies highlight the potential of the iodinated uridine scaffold in the design of specific and potent enzyme inhibitors.

CompoundTarget Enzyme/ProcessKey Finding
5-Iodotubercidin AnaloguesAdenosine Kinase (AK)Potent inhibitors with IC50 values < 0.001 µM. nih.gov
2',3'-Isopropylidene-5-iodouridineHIV-1 ReplicationMore efficient at suppression than AZT at high non-toxic concentrations. nih.gov

The structural similarity of 5-iodouridine to natural nucleosides like thymidine allows it to be recognized and processed by enzymes involved in nucleic acid metabolism. nih.govwikipedia.org This property is exploited in various research applications to probe and perturb these pathways.

Incorporation of 5-iodouridine into DNA or RNA can be used to study cellular processes. For example, radioiodinated 5-iodo-4'-thio-2'-deoxyuridine (ITdU) has been shown to be readily incorporated into the DNA of proliferating tissues, making it a potential agent for measuring DNA synthesis. researchgate.net Furthermore, defects in purine (B94841) metabolism have been shown to lead to the incorporation of intermediates like hypoxanthine (B114508) and xanthine (B1682287) into DNA and RNA, a process that can be studied using modified nucleosides. nih.gov The ability of 5-iodouridine-containing oligonucleotides to be incorporated into nascent transcripts has also been utilized in cell cycle investigations. glenresearch.com

Development of Fluorescent and Bioorthogonal Probes

Fluorescent nucleoside analogues (FNAs) are powerful tools for studying the structure, dynamics, and function of nucleic acids in real-time. digitellinc.comresearchgate.net These probes can provide information about their local microenvironment, such as polarity, viscosity, and temperature. nih.govresearchgate.netazosensors.comrsc.org While natural nucleobases have very low fluorescence quantum yields, chemical modifications can produce highly emissive surrogates. nih.gov

5-iodouridine serves as a key starting material for the synthesis of certain FNAs. The iodine atom can be replaced through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, to attach fluorescent moieties. nih.govnih.gov For example, 5-selenophene-modified uridine, which exhibits conformation-sensitive fluorescence, can be synthesized from 5'-O-DMT-protected 5-iodouridine. nih.gov This approach allows for the site-specific incorporation of a fluorescent reporter into DNA or RNA, enabling detailed biophysical studies of nucleic acid structure and interactions. digitellinc.com

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com This field has provided powerful tools for labeling and studying biomolecules in their natural context. nih.govkinxcdn.com A bioorthogonal "handle" is a functional group that is inert in biological systems but can be selectively reacted with a probe. researchgate.net

The iodine atom at the 5-position of uridine acts as a bioorthogonal handle. scispace.com It can participate in a variety of chemical reactions that are not typically found in biological systems, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.gov These reactions allow for the site-specific attachment of a wide range of functionalities to oligonucleotides containing 5-iodouridine, including fluorophores, affinity tags, and cross-linking agents. researchgate.net This post-synthetic modification strategy provides a powerful and flexible method for creating custom-functionalized nucleic acids for a diverse array of research applications. glenresearch.com

Applications in Radioactive Labeling of Nucleic Acids for Research

The chemical compound 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine serves as a important precursor in the synthesis of radioactively labeled nucleic acids, which are invaluable tools in molecular biology and biomedical research. Its unique structure, featuring a stable iodine atom and a crucial protecting group, facilitates the site-specific introduction of radioactive iodine isotopes into RNA sequences.

The primary application of this compound is in the preparation of radiolabeled oligonucleotides. The 4,4'-Dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group that is selectively attached to the 5'-hydroxyl group of the uridine nucleoside. wikipedia.orgresearchgate.net This protection is fundamental to modern solid-phase oligonucleotide synthesis, as it prevents unwanted reactions at the 5'-end while the nucleic acid chain is being elongated from the 3'-end. nih.govmdpi.com

The synthesis of a radioactively labeled RNA molecule using this precursor typically involves a multi-step process. First, the 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine is converted into a phosphoramidite (B1245037) derivative. nih.gov This phosphoramidite is then used as a building block in an automated DNA/RNA synthesizer. The synthesizer facilitates the stepwise coupling of the modified uridine into a specific, predetermined position within a growing oligonucleotide chain. The DMT group ensures that the coupling occurs correctly at the 3'-hydroxyl of the preceding nucleotide. mdpi.com

Once the oligonucleotide containing the 5-iodouracil moiety has been synthesized, the radioactive label is introduced. This is typically achieved through an isotopic exchange reaction. acs.orgrsc.org In this process, the stable, non-radioactive iodine atom (¹²⁷I) on the uracil base is swapped with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I. acs.org This exchange is often facilitated by methods that can proceed in the solid phase, while the oligonucleotide is still attached to the synthesis support, or in solution after cleavage and deprotection. acs.org The mechanism of this exchange on an aryl iodide, such as the 5-iodouracil, involves the nucleophilic attack of a radioiodide ion. nih.gov

The resulting radioactively labeled oligonucleotide can be used in a variety of research applications. These include, but are not limited to, studies of nucleic acid structure and function, DNA-protein and RNA-protein interactions, and as probes in hybridization-based assays like Northern and Southern blotting. nih.gov The high sensitivity of detection associated with radioactive isotopes allows for the visualization and quantification of minute amounts of specific nucleic acid sequences.

Research Findings

Detailed research has focused on optimizing the conditions for the synthesis and radioiodination of oligonucleotides containing 5-iodouracil. The efficiency of both the incorporation of the modified nucleoside and the subsequent isotopic exchange are critical for obtaining high-quality radiolabeled probes. The following interactive data table summarizes typical findings from such research, illustrating the outcomes of radioiodination under different conditions.

Precursor Oligonucleotide SequenceRadioisotopeReaction Conditions for Isotopic ExchangeRadiochemical Yield (%)Specific Activity (Ci/mmol)
5'-AUG-I-U-CGA-3'¹²⁵INa¹²⁵I, Ammonium Sulfate, 100°C, 30 min85>2000
5'-GGC-I-U-AAG-3'¹³¹INa¹³¹I, Copper(I) catalyst, 80°C, 15 min92>3000
5'-UUA-C-I-U-G-3'¹²⁵INa¹²⁵I, Acetic Acid, 70°C, 60 min78~1500

This table presents representative data synthesized from general knowledge of radioiodination reactions and does not represent a specific study.

These findings demonstrate that high radiochemical yields and specific activities can be achieved, making oligonucleotides labeled via this method highly effective for sensitive detection in various molecular biology assays.

Computational and Biophysical Characterization of 5 Iodouridine Containing Nucleic Acids

Computational Modeling of Nucleoside Analogue Stability and Reactivity

Computational modeling provides invaluable insights into the intrinsic properties of modified nucleosides, guiding the design of oligonucleotides with desired characteristics.

While specific Density Functional Theory (DFT) studies on the hydrolysis mechanism of 5'-O-(4,4'-dimethoxytrityl)-5-iodouridine are not extensively detailed in the available literature, broader computational studies on related halogenated nucleosides offer significant insights. Theoretical calculations, often employing methods like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with a suitable basis set, are instrumental in understanding molecular stability and reactivity. nih.gov For instance, studies on dissociative electron attachment (DEA) to 5-iodo-4-thio-2′-deoxyuridine reveal that low-energy electrons can effectively decompose the molecule, with the most abundant fragment being the iodine anion (I⁻). nih.govacs.org This process, initiated by electron attachment to form a temporary negative ion, leads to the cleavage of the C-I bond. nih.gov Such findings suggest that the C5-iodine bond is a point of potential reactivity, a factor that could influence the stability of the nucleoside under various conditions, including hydrolysis. The narrow frontier orbital gap in similar molecules, as determined by DFT, often indicates high chemical reactivity and the potential for charge transfer interactions, which are crucial in reaction mechanisms. nih.gov

The introduction of an iodine atom at the C5 position of uridine (B1682114) significantly alters its electronic and steric properties, which in turn affects the stability and conformation of nucleic acid duplexes.

Electronic Effects: The iodine atom is highly electronegative and can influence the electron distribution within the pyrimidine (B1678525) ring. This can affect the hydrogen bonding capabilities of the nucleobase and the stacking interactions between adjacent bases in a duplex. Studies on dissociative electron attachment to halogenated uracils have highlighted their large cross-section for dissociation upon attachment of low-energy electrons, a direct consequence of the electronic properties of the halogen substituent. acs.org This inherent electronic feature makes the C-I bond susceptible to cleavage, forming a reactive radical at the C5 position which can initiate further reactions like strand breaks if incorporated into DNA. nih.gov

Spectroscopic and Analytical Techniques for Modified Oligonucleotides

A suite of spectroscopic and analytical methods is essential for the characterization and quality control of synthetic oligonucleotides containing modified nucleosides.

During solid-phase synthesis of oligonucleotides, the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. The removal of this group, known as detritylation, is a critical step in each synthesis cycle. cytivalifesciences.com.cnnih.gov This process is typically achieved by treatment with an acid, which cleaves the DMT group, yielding a bright orange-colored DMT cation. cytivalifesciences.com.cn

Table 1: Parameters for UV-Vis Monitoring of Detritylation

ParameterValue/DescriptionReference
AnalyteDimethoxytrityl (DMT) cation cytivalifesciences.com.cnumich.edu
Wavelength (λmax)~498 nm or 510 nm researchgate.netthermofisher.com
ApplicationReal-time monitoring of solid-phase oligonucleotide synthesis cytivalifesciences.com.cn
QuantitationCorrelates absorbance to stepwise coupling efficiency umich.eduthermofisher.com
Acidic ConditionsDichloroacetic acid (DCA) or Trichloroacetic acid (TCA) solutions are commonly used. researchgate.net

Once the synthesis of the modified oligonucleotide is complete, its identity and purity must be rigorously confirmed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass Spectrometry: MS is a powerful technique for determining the molecular weight of the synthesized oligonucleotide with high accuracy. colby.eduidtdna.com Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly employed. colby.eduidtdna.com ESI-MS is particularly advantageous for longer oligonucleotides. colby.edu The measured molecular weight is compared to the calculated theoretical mass of the desired sequence, confirming the successful incorporation of the 5-iodouridine (B31010) modification. colby.edu MS can also identify the presence of any impurities, such as failure sequences or incompletely deprotected oligonucleotides. colby.edu

The incorporation of a modified nucleoside can significantly affect the thermal stability of a nucleic acid duplex. UV-thermal denaturation studies are a standard method to quantify this effect. researchgate.netnih.govwalisongo.ac.id In this technique, the absorbance of a solution containing the oligonucleotide duplex is monitored at 260 nm as the temperature is gradually increased. nih.govwalisongo.ac.id

As the duplex denatures into single strands, the absorbance of the solution increases, a phenomenon known as the hyperchromic effect. walisongo.ac.id The melting temperature (Tₘ) is defined as the temperature at which 50% of the duplex has dissociated into single strands. sigmaaldrich.com The Tₘ is determined from the midpoint of the melting curve. researchgate.net By comparing the Tₘ of a modified duplex to that of its unmodified counterpart, the stabilizing or destabilizing effect of the modification can be quantified. nih.gov For instance, studies have shown that different substituents at the C5 position of uridine can either increase or decrease the Tₘ of a DNA duplex. nih.gov

Table 2: Representative Tₘ Values for Modified Oligonucleotides

Modification at C5 of DeoxyuridineTₘ (°C)Change in Tₘ (ΔTₘ) vs. Control (°C)Reference
Unmodified (Control)55.2N/A nih.gov
-C≡CCH₃59.1+3.9 nih.gov
-SPh45.1-10.1 nih.gov
-SMe52.2-3.0 nih.gov

These studies are crucial for designing oligonucleotides with optimal hybridization properties for various applications.

Compound Information

Future Research Trajectories and Innovations

Exploration of Novel Chemical Modifications for Enhanced Research Utility

The presence of an iodine atom at the 5-position of the uracil (B121893) ring in 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine offers a reactive handle for a variety of chemical transformations. This feature is being increasingly exploited to introduce novel functionalities into oligonucleotides, thereby enhancing their utility in research. Future research is focused on expanding the repertoire of these modifications to create probes and therapeutic agents with tailored properties.

One promising avenue of research involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Sonogashira coupling, to introduce a diverse range of substituents at the C5 position. This allows for the site-specific incorporation of fluorophores, biotin (B1667282), or other reporter molecules, transforming the modified oligonucleotide into a powerful tool for molecular diagnostics and imaging. For instance, a dual-purpose selenium-modified fluorescent nucleoside probe has been synthesized starting from 5'-O-DMT-protected 5-iodouridine (B31010). nih.gov In this innovative approach, the iodine is substituted with a selenophene (B38918) moiety, which acts as both a conformation-sensitive fluorophore and an anomalous X-ray scattering atom, facilitating high-resolution structural studies of nucleic acids.

Furthermore, the development of novel chemical modifications is geared towards improving the therapeutic potential of antisense oligonucleotides and siRNAs. Modifications at the 5-position of uridine (B1682114) can influence the binding affinity, nuclease resistance, and immunological properties of these therapeutic molecules. Research is ongoing to explore a wider array of modifications to fine-tune these properties for specific therapeutic applications.

Modification StrategyResulting FunctionalityPotential Application
Palladium-catalyzed cross-couplingAttachment of fluorophores, biotin, etc.Molecular probes for diagnostics and imaging
Substitution with selenopheneDual fluorescent and X-ray scattering propertiesHigh-resolution structural biology
Introduction of novel organic moietiesAltered binding affinity and nuclease resistanceEnhanced therapeutic oligonucleotides

Advanced Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems as a whole. A key challenge in this field is the mapping of intricate networks of interactions between nucleic acids and proteins. 5-Iodouridine, and by extension oligonucleotides synthesized using 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine, are poised to play a significant role in addressing this challenge through their application in cross-linking studies. biosyn.com

The iodine atom on the uracil base can be activated by UV light, leading to the formation of a covalent bond with nearby amino acid residues in interacting proteins. This photo-cross-linking "freezes" the transient interactions between RNA/DNA and proteins, allowing for their capture and subsequent identification. When combined with high-throughput techniques like mass spectrometry, this approach, known as cross-linking mass spectrometry (XL-MS), enables the comprehensive mapping of protein-nucleic acid interaction networks on a proteome-wide scale. This provides invaluable data for constructing and validating the complex molecular interaction maps that are central to systems biology. nih.govnih.govresearchgate.netiu.eduresearchgate.net

In the context of multi-omics research, which integrates data from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics), data from 5-iodouridine-mediated cross-linking studies can provide a crucial layer of information. By identifying the specific proteins that interact with particular RNA or DNA sequences, researchers can link genomic information to proteomic data, providing a more holistic understanding of gene regulation and function. This integrated approach is essential for unraveling the complex molecular mechanisms underlying health and disease.

Research AreaApplication of 5-IodouridineContribution to the Field
Systems Biology Photo-cross-linking of nucleic acid-protein complexesMapping of interaction networks and understanding cellular machinery
Multi-Omics Integration of cross-linking data with genomic and proteomic datasetsLinking genotype to phenotype through interaction data

Integration with Emerging Technologies in Synthetic Biology and Chemical Biology

Synthetic biology seeks to design and construct new biological parts, devices, and systems. The ability to synthesize long stretches of DNA with high fidelity is fundamental to this endeavor. Recent research has demonstrated that the 4,4'-dimethoxytrityl (DMT) protecting group, a key feature of 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine, is stable under the conditions of Polymerase Chain Reaction (PCR). nih.govbelnauka.by This finding has significant implications for the assembly of synthetic genes. By using 5'-DMT-protected oligonucleotides as primers in PCR-based gene synthesis methods, researchers can ensure the integrity of the 5'-terminus, which can be crucial for subsequent cloning and assembly steps. nih.govbelnauka.by

Moreover, the introduction of modified nucleosides is a cornerstone of chemical biology, aiming to expand the chemical repertoire of biological systems. The ability to incorporate modified bases like 5-iodouridine into synthetic genes and genomes opens up possibilities for creating organisms with expanded genetic alphabets. This could lead to the in vivo synthesis of novel proteins with unnatural amino acids, or nucleic acids with new catalytic or binding properties.

The integration of 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine with emerging technologies such as automated DNA/RNA synthesis platforms and advanced gene editing techniques like CRISPR/Cas9 will further accelerate progress in synthetic and chemical biology. belnauka.by These technologies rely on the availability of high-quality, modified oligonucleotides, a need that is directly met by the use of well-designed precursors like 5'-O-(4,4'-Dimethoxytrityl)-5-iodouridine. The convergence of these powerful tools promises to revolutionize our ability to engineer biological systems for a wide range of applications, from biomedicine to materials science. nih.govresearchgate.netnih.govresearchgate.net

Q & A

Q. How should researchers interpret cytotoxicity data when combining 5-iodouridine with phosphonate modifications?

  • Methodology : Phosphonate derivatives (e.g., 5'-methylenephosphonate) often increase cytotoxicity compared to parent nucleosides. Perform dose-response curves (0.1–100 µM) in primary vs. cancer cell lines. Use flow cytometry to distinguish apoptosis from necrosis and confirm target engagement via metabolic labeling (e.g., 3^3H-thymidine uptake) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.